molecular formula C13H12N4O3S B2469420 N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339021-37-3

N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No.: B2469420
CAS No.: 339021-37-3
M. Wt: 304.32
InChI Key: NWYAPPYUXJKGCN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a nitro group at the 5-position of the imidazo[2,1-b][1,3]thiazole ring and a 4-methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Nitro Group: Nitration of the imidazo[2,1-b][1,3]thiazole core is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: N-(4-aminobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methoxybenzyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with cellular targets, leading to cytotoxic effects. The nitro group is believed to play a crucial role in its biological activity, possibly through the generation of reactive oxygen species (ROS) upon reduction within the cell. This can lead to oxidative stress and damage to cellular components, ultimately resulting in cell death. The compound may also interact with specific enzymes or receptors, disrupting normal cellular functions.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-10-4-2-9(3-5-10)8-14-11-12(17(18)19)16-6-7-21-13(16)15-11/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYAPPYUXJKGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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